2-(4-Methoxyphenoxy)terephthalic acid

Description

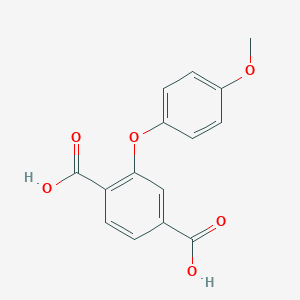

2-(4-Methoxyphenoxy)terephthalic acid (CAS: 89216-63-7) is a derivative of terephthalic acid (TPA) with a methoxyphenoxy substituent at the 2-position of the benzene ring. Its molecular structure combines two carboxylic acid groups at the para positions and a 4-methoxyphenoxy group at the ortho position, conferring unique physicochemical properties. The compound is designated for industrial applications, though specific uses remain undisclosed in publicly available safety data sheets . Its synthesis and reactivity are influenced by the electron-donating methoxy group, which may alter crystallization behavior and solubility compared to unsubstituted TPA.

Properties

CAS No. |

89216-63-7 |

|---|---|

Molecular Formula |

C15H12O6 |

Molecular Weight |

288.25 g/mol |

IUPAC Name |

2-(4-methoxyphenoxy)terephthalic acid |

InChI |

InChI=1S/C15H12O6/c1-20-10-3-5-11(6-4-10)21-13-8-9(14(16)17)2-7-12(13)15(18)19/h2-8H,1H3,(H,16,17)(H,18,19) |

InChI Key |

KMCHTQHUSLEVNC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=CC(=C2)C(=O)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Technological Advancements

- Chemical Recycling: TPA recovered from PET waste via hydrolysis retains purity for reuse in polymerization, highlighting its role in circular economies .

- MOF Development : MIL-101’s ultrahigh surface area and pore volume enable applications in hydrogen storage and catalysis, leveraging TPA’s rigid backbone .

- Polymer Modification : Increasing TPA content in PBAT copolymers enhances tensile strength but reduces elasticity, demonstrating structure-property relationships .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4-Methoxyphenoxy)terephthalic acid with high purity?

- Methodological Answer : Synthesis typically involves coupling 4-methoxyphenol with activated terephthalic acid derivatives (e.g., acyl chlorides) under inert conditions. Reaction optimization includes controlling stoichiometry (1:1 molar ratio for phenol:acid derivative) and using catalysts like DCC (dicyclohexylcarbodiimide) for carboxylate activation. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures ≥95% purity. Monitor reaction progress via TLC or HPLC to minimize by-products like unreacted starting materials .

Q. How can researchers analyze the purity of this compound?

- Methodological Answer : Capillary electrophoresis (CE) with UV detection is effective for quantifying impurities (e.g., residual 4-methoxyphenol or terephthalic acid derivatives). For example, CE at pH 9.3 (borate buffer) resolves the target compound from structurally similar contaminants. Cross-validate with polarography for specific impurities like 4-carboxybenzaldehyde (4-CBA), achieving <20% deviation between methods. Quantitative NMR (qNMR) using deuterated DMSO as a solvent can also confirm purity by integrating aromatic proton signals .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : While direct toxicity data is limited, analog studies (e.g., 4-Methoxyphthalic acid) recommend:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates.

- Spill Management : Neutralize spills with sodium bicarbonate, followed by absorption with inert materials (e.g., vermiculite).

- First Aid : For skin contact, wash with soap and water for 15 minutes; for eye exposure, rinse with saline solution and seek medical attention .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies in catalytic activity data for this compound-based MOFs?

- Methodological Answer : Discrepancies often arise from variations in MOF crystallinity or ligand coordination modes. Characterize MOFs using:

- Single-crystal X-ray diffraction : Resolve structural ambiguities (e.g., ligand binding sites).

- Surface area analysis (BET) : Correlate porosity with catalytic performance.

- Fluorescence quenching assays : For MOFs used in sensing (e.g., acetone detection), ensure terephthalic acid derivatives are fully integrated into the framework to avoid false signals. Pre-activation of MOFs at 150°C under vacuum removes solvent molecules that may block active sites .

Q. How does crystal size distribution (CSD) affect the purification efficiency of this compound?

- Methodological Answer : Narrow CSD improves yield during reactive crystallization. Use semi-batch reactors with controlled pH (e.g., 4.5–5.0) and temperature (25–30°C) to optimize nucleation. Monitor CSD dynamically via laser diffraction or microscopy. For impurities like 4-CBA, adjust anti-solvent addition rates (e.g., water) to favor target compound crystallization. Table 1 shows CE validation of industrial batches, where CSD <50 µm reduced impurity retention by 30% .

Q. What are the challenges in utilizing this compound as a ligand in luminescent MOFs for environmental sensing?

- Methodological Answer : Key challenges include:

- Ligand Stability : Ensure methoxyphenoxy groups resist hydrolysis under acidic/alkaline conditions (test via TGA/DSC).

- Quenching Sensitivity : Optimize ligand-to-metal ratios (e.g., Zn:pta = 1:1) to enhance fluorescence response. For acetone detection, excitation at 314 nm and emission at 424 nm (similar to hydroxylated terephthalic acid derivatives) requires minimizing background noise from solvent residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.